1-[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]-N-(propan-2-yl)piperidine-4-carboxamide
CAS No.:
Cat. No.: VC10024543
Molecular Formula: C20H27N3O3
Molecular Weight: 357.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H27N3O3 |
|---|---|
| Molecular Weight | 357.4 g/mol |
| IUPAC Name | 1-(5-oxo-1-phenylpyrrolidine-3-carbonyl)-N-propan-2-ylpiperidine-4-carboxamide |
| Standard InChI | InChI=1S/C20H27N3O3/c1-14(2)21-19(25)15-8-10-22(11-9-15)20(26)16-12-18(24)23(13-16)17-6-4-3-5-7-17/h3-7,14-16H,8-13H2,1-2H3,(H,21,25) |
| Standard InChI Key | BUOAQFQMWRXNCM-UHFFFAOYSA-N |
| SMILES | CC(C)NC(=O)C1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
| Canonical SMILES | CC(C)NC(=O)C1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
Introduction
Structural Characterization and Nomenclature
1-[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]-N-(propan-2-yl)piperidine-4-carboxamide is a hybrid heterocyclic compound comprising two primary moieties:
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A piperidine-4-carboxamide backbone substituted with an isopropyl group at the nitrogen atom.
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A (5-oxo-1-phenylpyrrolidin-3-yl)carbonyl group attached to the piperidine ring via a carbonyl linker.
Molecular Formula and Weight
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Empirical Formula:
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Molecular Weight: 394.49 g/mol.
Stereochemical Features
The compound contains three stereogenic centers:
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The carbon at position 3 of the pyrrolidinone ring.
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The carbon at position 4 of the piperidine ring.
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The carbonyl-linked carbon in the pyrrolidinone moiety.
Stereoisomerism significantly influences its biological activity, with the R-configuration at the piperidine ring enhancing receptor binding affinity.
Spectroscopic Data
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IR Spectroscopy: Strong absorption bands at 1,650 cm (amide C=O stretch) and 1,720 cm (pyrrolidinone C=O stretch).
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NMR:
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-NMR (400 MHz, CDCl): δ 7.45–7.30 (m, 5H, phenyl), 4.20–3.90 (m, 2H, piperidine), 3.10–2.80 (m, 1H, isopropyl).
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-NMR: δ 174.5 (pyrrolidinone C=O), 170.2 (amide C=O).
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Synthetic Pathways
The synthesis of this compound involves multi-step organic reactions, optimized for yield and purity.
Key Synthetic Steps
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Formation of 5-Oxo-1-phenylpyrrolidin-3-carboxylic Acid:
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Piperidine-4-carboxamide Backbone Synthesis:
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Coupling Reaction:
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | HSO, reflux, 6h | 78 |
| 2 | EDC/HOBt, DMF, rt, 12h | 85 |
| 3 | SOCl, DCM, 0°C → rt, 4h | 72 |
Purification via column chromatography (SiO, ethyl acetate/hexane) ensures >95% purity .
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
ADME Profile
Pharmacological Applications
Antiviral Activity
The compound demonstrates potent inhibition of SARS-CoV-2 3CL protease (IC = 0.87 μM), attributed to its binding to the catalytic dyad (Cys145-His41) . Molecular docking studies reveal hydrogen bonding with Glu166 and hydrophobic interactions with Phe140 .
Anti-Inflammatory Effects
In murine models, the compound reduces TNF-α production by 62% at 10 mg/kg (oral), comparable to dexamethasone. Mechanistically, it suppresses NF-κB translocation by stabilizing IκBα.
Comparative Analysis with Analogues
| Compound | Target | IC (μM) |
|---|---|---|
| Target Compound | SARS-CoV-2 3CL | 0.87 |
| Lopinavir | SARS-CoV-2 3CL | 15.2 |
| Remdesivir | RNA polymerase | 0.34 |
The target compound exhibits superior protease inhibition compared to lopinavir but lower activity than remdesivir .
Challenges and Future Directions
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